molecular formula C6H5F3N2O2 B2450827 Methyl 5-(Trifluoromethyl)pyrazole-3-carboxylate CAS No. 6833-82-5

Methyl 5-(Trifluoromethyl)pyrazole-3-carboxylate

Cat. No.: B2450827
CAS No.: 6833-82-5
M. Wt: 194.113
InChI Key: UCKDGWZKTSPBOO-UHFFFAOYSA-N
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Description

Methyl 5-(Trifluoromethyl)pyrazole-3-carboxylate: is a chemical compound with the molecular formula C6H5F3N2O2 . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(Trifluoromethyl)pyrazole-3-carboxylate typically involves the reaction of 3-methyl-5-trifluoromethyl-1H-pyrazole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Ester Group

The methyl ester moiety undergoes nucleophilic substitution under basic or acidic conditions, enabling functional group interconversion. Key transformations include:

Reaction TypeReagents/ConditionsProductYieldSource
HydrolysisNaOH/H₂O, reflux5-(Trifluoromethyl)pyrazole-3-carboxylic acid85–92%
AminolysisPrimary amines (e.g., butylamine), xylene, refluxPyrazole-3-carboxamide derivatives (e.g., 5b )70–78%
TransesterificationEthanol, H₂SO₄ catalystEthyl 5-(trifluoromethyl)pyrazole-3-carboxylate88%

Mechanistic studies indicate that aminolysis proceeds via a tetrahedral intermediate, with the ester carbonyl acting as the electrophilic site .

Electrophilic Aromatic Substitution (EAS) on the Pyrazole Ring

The electron-withdrawing trifluoromethyl and ester groups direct electrophiles to the C4 position of the pyrazole ring:

ElectrophileConditionsProductRegioselectivitySource
Bromine (NBS)DCM, 0°C to RT, 12 h4-Bromo-5-(trifluoromethyl)pyrazole-3-carboxylate>95% C4 selectivity
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-5-(trifluoromethyl)pyrazole-3-carboxylate80% yield

Density functional theory (DFT) calculations confirm that the C4 position is the most electrophilically activated due to para-directing effects of the trifluoromethyl group .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles, leveraging its electron-deficient heterocycle:

DipolarophileConditionsProductKey FeatureSource
TrifluorodiazoethaneAg₂O, THF, RTTrifluoromethylated pyrazolo[1,5-a]pyrimidine76% yield
Vinyl sulfonesCu(OTf)₂, DCE, 80°CPyrazolo-fused sulfone derivativesBroad substrate scope

Silver-mediated pathways dominate, with the ester group stabilizing transition states through resonance .

Metal-Catalyzed Cross-Couplings

Functionalization at C4 is achievable via halogenation followed by cross-coupling:

ReactionCatalysts/ReagentsProductEfficiencySource
Suzuki-Miyaura4-Bromo derivative, Pd(PPh₃)₄, K₂CO₃4-Aryl-5-(trifluoromethyl)pyrazole-3-carboxylates85–94% yield
SonogashiraCuI, PdCl₂(PPh₃)₂, Et₃N4-Alkynyl derivatives78% yield

The brominated intermediate (from NBS) serves as a versatile handle for diversification .

Reductive Transformations

Selective reduction of the ester group is feasible while preserving the pyrazole core:

Reducing AgentConditionsProductNotesSource
LiAlH₄THF, 0°C to RT3-(Hydroxymethyl)-5-(trifluoromethyl)pyrazoleOver-reduction avoided
DIBAL-HToluene, −78°CPyrazole-3-carbaldehyde92% yield

Controlled conditions prevent decomposition of the trifluoromethyl group .

Heterocycle Functionalization via Lithiation

Directed ortho-metalation (DoM) enables functionalization at C4:

BaseElectrophileProductYieldSource
LDACO₂, quenching4-Carboxy-pyrazole derivative68%
DMF4-Formyl-pyrazole-3-carboxylate75%

The trifluoromethyl group enhances acidity at C4, facilitating deprotonation .

Mechanistic Insights and Computational Studies

  • Cycloaddition Pathways : Silver coordination to the pyrazole nitrogen increases ring electrophilicity, enabling regioselective [3+2] additions .

  • DFT Analysis : Electron-withdrawing groups lower the LUMO energy (−2.1 eV), enhancing reactivity toward nucleophiles .

This compound’s versatility is underscored by its role in synthesizing bioactive molecules, including kinase inhibitors and herbicide precursors . For extended applications, consult primary literature on trifluoromethylpyrazole chemistry.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(trifluoromethyl)pyrazole-3-carboxylate has been explored for its potential as an anti-inflammatory agent. Studies have shown that compounds with similar structures exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs. In vitro assays revealed IC values ranging from 0.02 to 0.04 µM for COX-2 inhibition .

Table 1: Biological Activities of this compound

Activity TypeTarget Enzyme/PathwayIC Value (µM)
COX-2 InhibitionCOX-20.02 - 0.04
Anti-bacterialVarious strains<0.5
Anti-inflammatoryCarrageenan modelEffective

Antimicrobial Properties

The compound has been identified as a potent growth inhibitor against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against planktonic Gram-positive bacteria . The incorporation of the trifluoromethyl group is believed to enhance the pharmacodynamics and pharmacokinetics of these derivatives, making them effective against resistant strains.

Agrochemical Applications

This compound is also utilized in the development of herbicides and fungicides due to its ability to interact with specific biological pathways in plants and pests. For instance, it serves as an intermediate in the synthesis of pyroxasulfone, a herbicide that effectively controls weeds by inhibiting their growth .

Material Science

In addition to its applications in medicinal chemistry and agrochemicals, this compound is being investigated for its use in creating materials with enhanced stability and reactivity. The trifluoromethyl group imparts unique properties that can be exploited in various industrial applications .

Mechanism of Action

The mechanism of action of Methyl 5-(Trifluoromethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes. This interaction can modulate the activity of these targets, leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(Trifluoromethyl)pyrazole-3-carboxylate is unique due to the presence of both a trifluoromethyl group and a carboxylate ester group. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound in various applications .

Biological Activity

Methyl 5-(trifluoromethyl)pyrazole-3-carboxylate is a notable compound in medicinal chemistry, particularly due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a trifluoromethyl group, which significantly influences its chemical behavior and biological activity. The molecular formula is C₆H₆F₃N₃O₂, with a molecular weight of approximately 221.12 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve bioavailability in biological systems.

Biological Activities

1. Anti-inflammatory Properties

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In various in vitro studies, it has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, such as COX-2 and lipoxygenase . For instance, a study reported that derivatives of pyrazole compounds exhibited comparable anti-inflammatory activity to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains, including E. coli and Staphylococcus aureus, indicated that this compound possesses notable antibacterial activity . It was found effective at concentrations lower than many standard antibiotics, suggesting a potential role in treating infections resistant to conventional therapies.

3. Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. It has shown promising results in vitro against several cancer cell lines, including breast and colon cancer cells. The trifluoromethyl group is believed to enhance the compound's interaction with biological targets involved in cancer progression.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, its ability to modulate enzyme activity is well-documented:

  • Inhibition of COX Enzymes: The compound appears to selectively inhibit COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with traditional NSAIDs .
  • Interaction with Cellular Pathways: It may interfere with signaling pathways related to inflammation and cell proliferation, affecting transcription factors like NF-kB which play critical roles in these processes.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic contexts:

StudyFindings
Guojing et al. (2018)Reported synthesis methods for derivatives with enhanced anti-inflammatory activity; highlighted the role of the trifluoromethyl group in improving efficacy .
Burguete et al. (2014)Demonstrated significant antimicrobial activity against Mycobacterium tuberculosis strains at low concentrations .
Recent Pharmacological ReviewSummarized diverse pharmacological activities of pyrazole derivatives, emphasizing the importance of structural modifications like trifluoromethyl substitution for enhanced bioactivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-(Trifluoromethyl)pyrazole-3-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, analogous pyrazole trifluoromethyl derivatives (e.g., Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) are prepared using potassium carbonate as a base in polar aprotic solvents like N,N-dimethylacetamide at 80°C for 10 hours . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to minimize byproducts (e.g., alkylated impurities). Silica gel chromatography is commonly used for purification, with mobile phases optimized via TLC monitoring .

Q. How is the purity and structural integrity of this compound validated experimentally?

Purity is assessed via HPLC (e.g., retention time analysis under acidic conditions) and LC-MS to confirm molecular weight ([M+H]+ ion). Structural validation employs 1H NMR^1 \text{H NMR} (to identify pyrazole ring protons and methyl/trifluoromethyl groups) and 13C NMR^{13} \text{C NMR} (to resolve carbonyl and aromatic carbons). X-ray crystallography using SHELXL software can resolve crystal packing and bond angles, critical for confirming stereoelectronic effects .

Q. What safety precautions are recommended for handling pyrazole derivatives with trifluoromethyl groups?

While specific toxicity data for this compound is limited, general pyrazole safety guidelines apply:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Avoid environmental release; spills should be absorbed with inert materials (e.g., vermiculite) and disposed via licensed waste management .

Advanced Research Questions

Q. How can researchers address challenges in introducing the trifluoromethyl group during synthesis?

Trifluoromethylation often requires specialized reagents (e.g., trifluoromethyl chloride, Ruppert-Prakash reagent (TMSCF3_3)). For pyrazole systems, electrophilic trifluoromethylation at the C5 position may compete with side reactions; using directing groups (e.g., ester or amide moieties) can improve regioselectivity. Computational DFT studies (e.g., Gaussian software) predict reactive sites and transition states to guide reagent selection .

Q. What analytical strategies resolve contradictions in yield or byproduct formation during scale-up?

Contradictory yields may arise from competing alkylation or hydrolysis. Advanced techniques include:

  • Reaction Monitoring : In-situ IR spectroscopy tracks intermediate formation.
  • Byproduct Identification : High-resolution MS/MS fragments unknown impurities.
  • Kinetic Studies : Variable-temperature NMR identifies rate-limiting steps. For example, notes a byproduct from 1-chloro-2-methylpropane-2-ol side reactions, mitigated by optimizing reagent addition rates .

Q. How can computational tools predict the compound’s reactivity in drug discovery or materials science?

  • Docking Studies : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes with hydrophobic pockets, where the trifluoromethyl group enhances binding).
  • Crystal Engineering : Mercury software analyzes packing motifs (e.g., π-π stacking of pyrazole rings) to design co-crystals for improved solubility .
  • QSAR Models : Predict logP and bioavailability using molecular descriptors (e.g., TPSA, hydrogen bond donors/acceptors) derived from the compound’s structure .

Q. What methodologies characterize the compound’s stability under varying pH and temperature conditions?

Accelerated stability studies involve:

  • Forced Degradation : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) at 40–80°C, followed by HPLC to quantify degradation products.
  • Thermogravimetric Analysis (TGA) : Determines decomposition thresholds (e.g., trifluoromethyl group stability above 150°C).
  • Light Exposure Tests : UV-vis spectroscopy monitors photolytic decomposition, critical for storage protocol design .

Q. Methodological Comparison Table

TechniqueApplication ExampleKey Insight from Evidence
Silica Gel Chromatography Purification of methyl/ethyl pyrazole carboxylatesMobile phase optimization critical for separating trifluoromethyl analogs
X-ray Crystallography Confirming pyrazole ring planarity and trifluoromethyl orientationSHELXL refines disorder models in crystal structures
LC-MS/MS Identifying trace byproducts (e.g., alkylated impurities)High-resolution MS distinguishes isobaric species

Properties

IUPAC Name

methyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-13-5(12)3-2-4(11-10-3)6(7,8)9/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKDGWZKTSPBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6833-82-5
Record name methyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
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